1-[(1S)-1-Azidoethyl]-3-fluorobenzene
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using various spectroscopic techniques such as X-ray crystallography , Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of such a compound would depend on the presence of the azide group and the fluorine atom. Azides are known to be highly reactive and can participate in various reactions such as click reactions or Staudinger reactions . The presence of a fluorine atom might also influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound could be influenced by the presence of the azide group and the fluorine atom. These properties could be analyzed using various techniques such as solubility tests, melting point determination, and computational chemistry methods .Scientific Research Applications
Organometallic Chemistry and Catalysis
1-[(1S)-1-Azidoethyl]-3-fluorobenzene has potential applications in organometallic chemistry. It can act as a solvent or a ligand in transition-metal-based catalysis due to its ability to bind weakly to metal centers. This property allows for its use in non-coordinating solvent systems or as a ligand that can be easily displaced, expanding opportunities in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Corrosion Inhibition
Derivatives of this compound, such as 1,4-disubstituted 1,2,3-triazoles, have been synthesized and shown to possess properties useful in inhibiting corrosion in steels. These compounds demonstrate effectiveness in protecting metallic surfaces, which can have practical applications in industrial settings (Negrón-Silva et al., 2013).
Nucleophilic Substitution Reactions
This compound can participate in nucleophilic substitution reactions. Studies show that fluorinated benzenes like this compound can undergo nucleophilic aroylation, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This process is catalyzed efficiently by N-heterocyclic carbenes, indicating potential applications in organic synthesis (Suzuki et al., 2008).
Photodynamics and Photochemistry
The compound's derivatives are useful in studying the photodynamics and photochemistry of fluorobenzenes. Understanding the excited-state distortions and their influence on reaction outcomes, such as 4π-electrocyclizations, can provide insights into the behavior of fluorobenzenes under different conditions, useful in fields like photochemistry and molecular electronics (Li & Lopez, 2022).
Hydrogen Bonding Studies
This compound can contribute to the understanding of hydrogen bonding interactions in various chemical systems. Its derivatives are used to analyze the effect of fluorination on hydrogen bonding and stacking interactions in molecular structures, which is significant for developing new materials and understanding molecular interactions (Bachorz et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(1S)-1-azidoethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-6(11-12-10)7-3-2-4-8(9)5-7/h2-6H,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCSQLPGNKPLI-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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